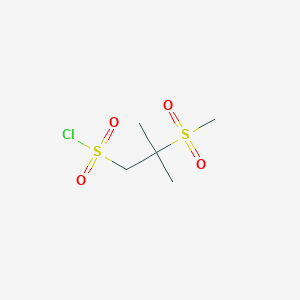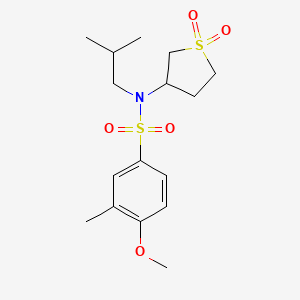![molecular formula C14H14F3N3O2 B2506475 4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one CAS No. 2408938-46-3](/img/structure/B2506475.png)
4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one" is a chemical entity that appears to be related to piperidine-based structures. Piperidine is a six-membered ring containing five methylene groups and one amine group. The compound seems to be a derivative of piperidine with additional functional groups that could potentially affect its chemical behavior and physical properties.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex, involving multi-component reactions. For instance, a one-step synthesis method for creating substituted piperidine compounds is described in the literature. This method involves a three-component condensation reaction using 4-piperidinones, 5-pyrazolones, and malononitrile, which can proceed both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . Although the specific compound is not synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of the piperidine ring. In the case of the compound "this compound," we can infer that it has a piperidine ring with a trifluoromethyl group and an isoindolone moiety attached to it. The stereochemistry indicated by the (3R,6R) notation suggests that there are chiral centers within the molecule, which would influence its interaction with biological systems and its overall reactivity. The provided papers do not directly analyze the molecular structure of this specific compound, but they do offer insights into the structural analysis of related piperidine derivatives through techniques such as X-ray single crystal diffraction .
Chemical Reactions Analysis
Piperidine and its derivatives are known to participate in various chemical reactions. The papers provided do not detail the specific reactions of "this compound," but they do mention the formation of hydrogen bonds in related compounds, which is a fundamental aspect of their reactivity. For example, a salt-type adduct formed between a piperidine derivative and another compound resulted in a structure with multiple hydrogen bonds, indicating the potential for extensive intermolecular interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" would be influenced by its molecular structure. The presence of the trifluoromethyl group could impart a degree of lipophilicity, while the amino and isoindolone groups could contribute to the compound's solubility and hydrogen bonding capacity. The stereochemistry would affect the compound's optical properties and its interaction with chiral environments. The papers provided do not discuss the physical and chemical properties of the specific compound , but they do provide a foundation for understanding how the structure of piperidine derivatives can influence their properties .
科学的研究の応用
Catalytic Hydrogenation and Synthesis of Mimetics
A study by Tolmachova et al. (2011) explored the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones leading to the synthesis of novel trifluoromethyl-containing ornithine analogues and thalidomide mimetics. This process contributes to the development of compounds with potential therapeutic applications, particularly in mimicking biological active molecules with enhanced properties due to the incorporation of trifluoromethyl groups (Tolmachova et al., 2011).
Synthesis and Biological Evaluation of Oxadiazole Compounds
Research by Khalid et al. (2016) focused on the synthesis of a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, demonstrating their biological activities. This work highlights the significance of 1,3,4-oxadiazole bearing compounds in medicinal chemistry, due to their varied biological activities. The compounds were evaluated for their butyrylcholinesterase inhibitory activity and molecular docking studies were conducted to understand their potential as therapeutic agents (Khalid et al., 2016).
Antimicrobial Activities of Triazole Derivatives
A study by Bektaş et al. (2007) involved the synthesis of novel 1,2,4-triazole derivatives and their evaluation for antimicrobial activities. This research adds to the understanding of how structural modifications in chemical compounds can influence their biological activities, offering insights into the design of new antimicrobial agents (Bektaş et al., 2007).
Synthesis of Aminophosphonates with Insecticidal Activity
Jiang et al. (2013) reported the synthesis of novel α-aminophosphonates containing (4′-tosyl) piperidin-4-yl groups. These compounds displayed insecticidal activities against Plutella xylostella, showcasing the agricultural applications of such chemical synthesis in developing new pesticides (Jiang et al., 2013).
Discovery of Antimycobacterial Spiro-piperidin-4-ones
Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones through an atom economic and stereoselective synthesis. These compounds were evaluated for their in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis, demonstrating the potential of spiro-piperidin-4-ones in treating tuberculosis (Kumar et al., 2008).
特性
IUPAC Name |
4-amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O2/c15-14(16,17)11-5-4-10(12(21)19-11)20-6-8-7(13(20)22)2-1-3-9(8)18/h1-3,10-11H,4-6,18H2,(H,19,21)/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMHZQQWBUDRML-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)
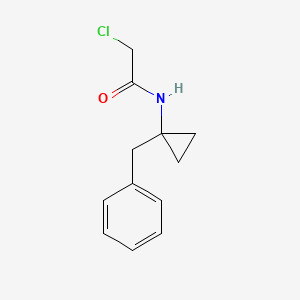

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)


![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
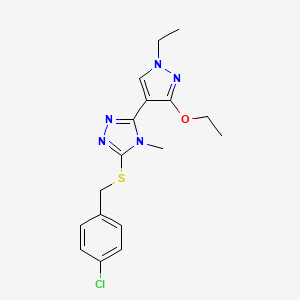
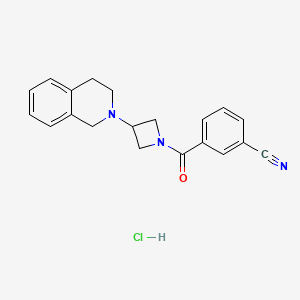
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![(Z)-2-cyano-N-[2-(diethylsulfamoyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2506410.png)
